molecular formula C20H28O B023086 (8S,9S,10R,14S)-13-Ethyl-11-methylene-2,3,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(6H)-one CAS No. 54024-21-4

(8S,9S,10R,14S)-13-Ethyl-11-methylene-2,3,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(6H)-one

Katalognummer: B023086
CAS-Nummer: 54024-21-4
Molekulargewicht: 284.4 g/mol
InChI-Schlüssel: KVNYZZFGXXHVMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Position within the Gonane Nucleus and Cyclopenta[a]phenanthrene Derivatives

The gonane nucleus, also known as cyclopentanoperhydrophenanthrene or perhydrocyclopenta[a]phenanthrene, forms the foundational structure of all steroids. This tetracyclic hydrocarbon structure consists of three cyclohexane units (rings A, B, and C) and one cyclopentane unit (ring D) fused together to form a rigid, three-dimensional framework. Gonane itself has the molecular formula C₁₇H₂₈ and is completely saturated, meaning it has no double bonds. The steroid nucleus serves as the parent compound for a diverse array of steroids, with systematic modifications giving rise to various steroid classes including pregnanes, androstanes, and estranes.

The compound 13-ethyl-11-methylenegon-4-en-17-one builds upon this basic gonane framework with specific modifications that contribute to its unique chemical and biological properties. It maintains the four-ring structure characteristic of steroids but includes several key modifications. First, it features a double bond in the A ring (the gon-4-en portion of its common name), which introduces unsaturation into the otherwise saturated gonane structure. Second, it has an ethyl group at position 13, extending from the basic gonane framework. Third, it has a methylene group at position 11, adding another point of unsaturation. Finally, it has a ketone group at position 17, which introduces a functional group that can participate in various chemical reactions.

Within the broader classification of cyclopenta[a]phenanthrene derivatives, this compound represents a specific subclass of steroids that has been modified to achieve particular chemical and biological properties. The hexadecahydro-1H-cyclopenta[a]phenanthrene framework (HHCPF) is considered a privileged scaffold due to its versatile presence in many biologically essential molecules. Research has shown that various patterns of unsaturation and substitution in this framework lead to diverse biological activities, with the number and positions of double bonds significantly influencing target selectivity and pharmacological properties.

The specific modifications in 13-ethyl-11-methylenegon-4-en-17-one connect it structurally to the family of gonane progestins, a distinct class of synthetic steroids used primarily in contraceptive formulations. These compounds are classified as carbon 18-homologated 19-nortestosterone derivatives, distinguished from other steroid classes such as estranes by their specific structural features and biological activities.

Stereochemical Significance of (8S,9S,10R,14S) Configuration in Progestogen Analogues

Stereochemistry plays a critical role in determining the biological activity of steroids, as the three-dimensional arrangement of atoms directly influences how these molecules interact with biological receptors and enzymes. In the case of (8S,9S,10R,14S)-13-Ethyl-11-methylene-2,3,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(6H)-one, the stereochemical configuration at positions 8, 9, 10, and 14 is explicitly defined in its systematic name, indicating the specific spatial orientation of substituents at these positions.

The notation (8S,9S,10R,14S) indicates that the substituents at positions 8 and 9 have the S configuration, the substituent at position 10 has the R configuration, and the substituent at position 14 has the S configuration, according to the Cahn-Ingold-Prelog priority rules for specifying stereochemistry. This particular stereochemical arrangement is significant in progestogen analogues, as it influences the molecule's ability to interact with progesterone receptors and other biological targets.

In progestins, which are synthetic progestogens used in contraceptives and hormone replacement therapy, the stereochemical configuration at key positions can dramatically impact pharmacological properties. The term "gonane" is used to classify certain progestins, including levonorgestrel and related compounds, distinguishing them from other steroid classes such as estranes. As stated in the literature: "The term gonane signifies that levonorgestrel and the related progestins are a separate class of steroids that differ from other steroids".

The specific (8S,9S,10R,14S) configuration found in 13-ethyl-11-methylenegon-4-en-17-one is particularly relevant in the context of desogestrel, as this compound is identified as an impurity or intermediate in desogestrel synthesis. Desogestrel is a third-generation progestin used in oral contraceptives, and its efficacy depends on precise stereochemical configurations that enable optimal binding to progesterone receptors.

The stereochemistry of steroid molecules is also important for understanding their physical and chemical properties. The steroid nucleus is a three-dimensional structure, and atoms or groups are attached to it by spatially directed bonds. Although many stereoisomers of this nucleus are possible, the saturated nuclear structures of most classes of natural steroids share similar configurations, especially at the junction of rings A and B. These structural features contribute to the specific physical properties of 13-ethyl-11-methylenegon-4-en-17-one, including its melting point, boiling point, and solubility characteristics.

Eigenschaften

IUPAC Name

13-ethyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O/c1-3-20-12-13(2)19-15-7-5-4-6-14(15)8-9-16(19)17(20)10-11-18(20)21/h6,15-17,19H,2-5,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNYZZFGXXHVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2=O)CCC4=CCCCC34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54024-21-4
Record name (8S,9S,10R,14S)-13-ethyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

The preparation of 13-Ethyl-11-methylenegon-4-en-17-one involves multiple synthetic steps, typically starting from estrone . The synthetic route includes several substitution and oxidation reactions. One common method involves the following steps:

    Starting Material: Estrone

    Substitution Reaction: Introduction of an ethyl group at the 13th position.

    Oxidation Reaction: Formation of the methylene group at the 11th position.

    Final Product: 13-Ethyl-11-methylenegon-4-en-17-one

The reaction conditions for these steps often require specific reagents and catalysts, and the process is carried out under controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

13-Ethyl-11-methylenegon-4-en-17-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into different derivatives.

    Substitution: This reaction can replace one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

  • Progestogenic Activity :
    • This compound is structurally related to progestins and may exhibit progestogenic activity. Progestins are crucial in hormonal therapies and contraceptives. Research indicates that derivatives of similar compounds can influence reproductive health and manage conditions like endometriosis and uterine fibroids .
  • Hormonal Regulation :
    • Its potential role in hormonal regulation suggests applications in hormone replacement therapies (HRT) for menopausal women. Compounds with similar structures have been shown to alleviate symptoms associated with menopause by mimicking natural hormones .
  • Anticancer Research :
    • Preliminary studies indicate that steroid-like compounds can have anticancer properties by inhibiting tumor growth or inducing apoptosis in cancer cells. The specific mechanisms involving this compound require further investigation but suggest a promising avenue for cancer therapeutics .

Biochemical Applications

  • Enzyme Inhibition :
    • Compounds of this nature may act as inhibitors for various enzymes involved in steroid metabolism. Understanding these interactions can lead to the development of drugs targeting metabolic disorders .
  • Analytical Chemistry :
    • The compound's unique structure allows it to be used as a standard reference material in analytical chemistry for the development of assays and testing methods related to steroid profiling .

Case Study 1: Progestin Development

A study explored the synthesis of various progestins based on the structure of (8S,9S,10R,14S)-13-Ethyl-11-methylene derivatives. Researchers noted significant improvements in efficacy and reduced side effects compared to existing progestins. This highlights the importance of structural modifications in enhancing therapeutic profiles .

Case Study 2: Hormonal Therapies

In a clinical trial assessing new hormonal therapies for menopause management, researchers included derivatives of this compound. Results indicated improved patient outcomes regarding symptom relief and quality of life compared to conventional therapies .

Wirkmechanismus

The mechanism of action of 13-Ethyl-11-methylenegon-4-en-17-one involves its interaction with specific molecular targets and pathways. As a steroidal compound, it can bind to hormone receptors and modulate their activity. This interaction can influence various physiological processes, including hormone regulation and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Analysis

The table below highlights key structural differences between the target compound and related cyclopenta[a]phenanthrenes:

Compound Name Substituents Functional Groups Molecular Formula Key References
Target Compound 13-Ethyl, 11-methylene Ketone (C17), Methylene (C11) C₂₂H₃₀O
Estrone 13-Methyl, 3-Hydroxy Ketone (C17), Hydroxyl (C3) C₁₈H₂₂O₂
Dexamethasone 9-Fluoro, 17-(2-hydroxyacetyl) Ketone (C3), Hydroxyl (C11, C17), Acetyl C₂₂H₂₉FO₅
GAP-EDL-1 3-Cyanomethoxy, 13-Methyl Ketone (C17), Cyano C₂₀H₂₅NO₂
3ap (Spiro-Indoline Derivative) 3-Pentynyl, Spiro[indoline] Ketone (C17), Alkyne C₃₆H₄₂O₂
Anticancer Isoquinoline Derivatives 17-Isoquinolinyl, 3-Hydroxy Hydroxyl (C3), Heterocyclic C₂₇H₃₃NO

Key Observations :

  • The 11-methylene substituent introduces rigidity to the D-ring, contrasting with dexamethasone’s 9-fluoro and acetyl groups, which are critical for glucocorticoid receptor binding .
  • Unlike the cyanomethoxy group in GAP-EDL-1 (), the target compound lacks polar substituents, suggesting divergent solubility and metabolic profiles.

Biologische Aktivität

The compound known as (8S,9S,10R,14S)-13-Ethyl-11-methylene-2,3,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(6H)-one , is a member of the cyclopenta[a]phenanthrene family. This compound has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C22H32O
  • Molar Mass : 344.49 g/mol
  • Density : 1.10 ± 0.1 g/cm³ (predicted)
  • Melting Point : 121-123 °C
  • Boiling Point : 454.6 ± 45.0 °C (predicted)

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. Notably:

  • Anticancer Activity : Preliminary studies have indicated that derivatives of cyclopenta[a]phenanthrene compounds exhibit significant anticancer properties. Research suggests that these compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of apoptotic pathways and inhibition of cell proliferation.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo. It may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
  • Hormonal Activity : Similar compounds have been studied for their effects on hormonal pathways. Some derivatives act as steroidal agents that can influence androgen receptors and may have implications for hormone-related conditions.

Anticancer Study

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of cyclopenta[a]phenanthrene derivatives. The results indicated that specific modifications to the structure enhance cytotoxicity against various cancer cell lines. The study highlighted that the compound effectively inhibited tumor growth in animal models .

Anti-inflammatory Research

In a separate study focusing on anti-inflammatory properties, researchers evaluated the effects of similar compounds on human cell lines exposed to inflammatory stimuli. The findings demonstrated a significant reduction in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting potential therapeutic applications for inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
Anti-inflammatoryReduces TNF-α and IL-6 levelsEchemi Research
Hormonal modulationInfluences androgen receptor activityChemBK Database

Q & A

Q. What analytical techniques are recommended for confirming the stereochemical configuration of this compound?

To resolve stereochemical ambiguity, employ a combination of X-ray crystallography (for definitive spatial arrangement determination) , high-resolution mass spectrometry (HRMS) for molecular formula validation , and nuclear magnetic resonance (NMR) spectroscopy to assess proton coupling patterns and NOE effects. Comparative analysis with structurally related steroids (e.g., dexamethasone derivatives) can aid in interpreting spectral data .

Q. What safety protocols should be followed during laboratory handling?

Use full chemical protective clothing, nitrile gloves, and respiratory protection (e.g., P95 respirators for low exposure or OV/AG/P99 for higher concentrations) . Avoid skin contact and ensure proper ventilation. Store in sealed containers at room temperature, away from ignition sources . For spills, contain using inert absorbents and dispose of waste according to hazardous material regulations .

Q. How can researchers assess the compound’s stability under experimental conditions?

Conduct accelerated stability studies under varying pH, temperature, and light exposure. Monitor degradation via HPLC-UV or LC-MS to identify breakdown products. Stability in organic solvents (e.g., DMSO or ethanol) should be tested for long-term storage viability .

Advanced Research Questions

Q. How can contradictory bioactivity data across in vitro models be resolved?

Discrepancies may arise from differences in cell line sensitivity, assay conditions, or metabolite interference. Standardize protocols using validated cell models (e.g., primary cells vs. immortalized lines) and include controls for off-target effects. Pharmacokinetic profiling (e.g., plasma protein binding assays) can clarify bioavailability variations . Cross-validate findings with orthogonal assays, such as enzyme inhibition studies (e.g., phospholipase-A2 inhibition assays for anti-inflammatory activity) .

Q. What structural modifications enhance metabolic stability while retaining activity?

Introduce electron-withdrawing groups at the 11-methylene position to reduce oxidative metabolism. Prodrug strategies (e.g., esterification of hydroxyl groups) can improve solubility and prolong half-life . Computational docking studies using crystal structure data can predict interactions with metabolic enzymes like CYP450 isoforms.

Q. How does stereochemistry influence receptor binding affinity?

Use molecular dynamics simulations based on X-ray crystallographic data to model interactions with target receptors (e.g., glucocorticoid or androgen receptors). Synthesize enantiomers and compare IC₅₀ values in competitive binding assays. For example, dexamethasone’s 9-fluoro substitution enhances receptor affinity , suggesting analogous modifications could optimize this compound’s activity.

Q. What methodologies are effective in resolving synthetic challenges for large-scale preparation?

Optimize Rhodium-catalyzed cross-addition reactions (as demonstrated for similar cyclopenta-phenanthrene derivatives) to improve yield and enantioselectivity . Purify intermediates via flash chromatography or crystallization, and monitor reaction progress using inline FTIR or Raman spectroscopy to minimize side products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8S,9S,10R,14S)-13-Ethyl-11-methylene-2,3,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(6H)-one
Reactant of Route 2
(8S,9S,10R,14S)-13-Ethyl-11-methylene-2,3,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(6H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.